molecular formula C24H14O2 B13137073 2-(Naphthalen-1-yl)anthracene-9,10-dione CAS No. 877067-28-2

2-(Naphthalen-1-yl)anthracene-9,10-dione

Cat. No.: B13137073
CAS No.: 877067-28-2
M. Wt: 334.4 g/mol
InChI Key: PCOUCFIZOUIHIB-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)anthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. This compound is characterized by the presence of a naphthalene ring attached to the anthracene-9,10-dione structure. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedel-Crafts Acylation: : One common method to synthesize 2-(Naphthalen-1-yl)anthracene-9,10-dione involves the Friedel-Crafts acylation of anthracene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

  • Oxidative Coupling: : Another method involves the oxidative coupling of 2-naphthol with anthracene-9,10-dione using an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Naphthalen-1-yl)anthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : This compound can be reduced to form hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

2-(Naphthalen-1-yl)anthracene-9,10-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules for organic electronics and photonics.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It is also investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine

Research is ongoing to explore the potential of this compound in medicinal chemistry. Its derivatives are being evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-yl)anthracene-9,10-dione exerts its effects is primarily through its ability to interact with electron-rich and electron-deficient sites in molecules. This interaction can lead to the formation of charge-transfer complexes, which are crucial in various chemical and biological processes. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: Lacks the naphthalene ring, making it less versatile in certain applications.

    2-(Naphthalen-2-yl)anthracene-9,10-dione: Similar structure but with the naphthalene ring attached at a different position, leading to different chemical properties.

    1,4-Dihydroxyanthraquinone: Known for its use in dyes but lacks the naphthalene moiety.

Uniqueness

2-(Naphthalen-1-yl)anthracene-9,10-dione is unique due to the presence of both the naphthalene and anthraquinone moieties, which confer distinct electronic and steric properties. This dual functionality makes it particularly useful in applications requiring specific electronic characteristics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Activity

2-(Naphthalen-1-yl)anthracene-9,10-dione is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O2C_{15}H_{10}O_2, with a molecular weight of 234.24 g/mol. The compound features a naphthalene moiety attached to an anthraquinone structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H10O2C_{15}H_{10}O_2
Molecular Weight234.24 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents like DMSO and ethanol

Synthesis Methods

The synthesis of this compound typically involves the condensation of naphthalene derivatives with anthraquinone under acidic conditions. Various methods have been reported, including:

  • Condensation Reactions : Using strong acids such as sulfuric acid to facilitate the reaction between naphthalene and anthraquinone.
  • Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the desired product.

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that this compound reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The IC50 values reported were below 10 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : Research suggests that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This mechanism has been linked to the disruption of mitochondrial function and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Study 1: Antiproliferative Effects in CLL

A study focused on chronic lymphocytic leukemia (CLL) demonstrated that derivatives of this compound exhibited potent antiproliferative effects in CLL cell lines. The most effective compounds showed IC50 values significantly lower than traditional chemotherapeutics like fludarabine phosphate .

Study 2: Mechanistic Insights into Apoptosis

In another investigation, researchers explored the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to confirm that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

Properties

CAS No.

877067-28-2

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-naphthalen-1-ylanthracene-9,10-dione

InChI

InChI=1S/C24H14O2/c25-23-19-9-3-4-10-20(19)24(26)22-14-16(12-13-21(22)23)18-11-5-7-15-6-1-2-8-17(15)18/h1-14H

InChI Key

PCOUCFIZOUIHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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